
Acetamide,N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.22544 g/mol. This compound is known for its unique structure, which includes a pteridine ring system, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- typically involves the reaction of appropriate pteridine derivatives with acetamide under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridine compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-dimethyl-2,4,6-trioxo-5H-pteridin-7-yl)acetamide
- N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
What sets Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- apart from similar compounds is its specific pteridine ring structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11N5O4 |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
N-(1,3-dimethyl-2,4,6-trioxo-5H-pteridin-7-yl)acetamide |
InChI |
InChI=1S/C10H11N5O4/c1-4(16)11-6-8(17)12-5-7(13-6)14(2)10(19)15(3)9(5)18/h1-3H3,(H,12,17)(H,11,13,16) |
InChI-Schlüssel |
PGUBNJBASQBRMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
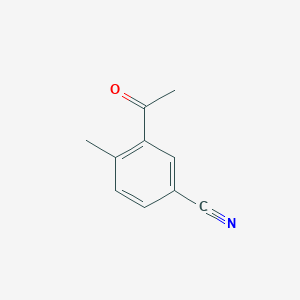






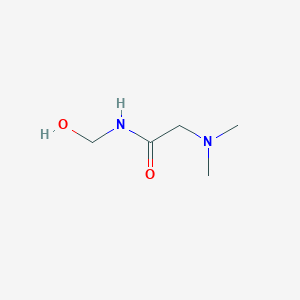
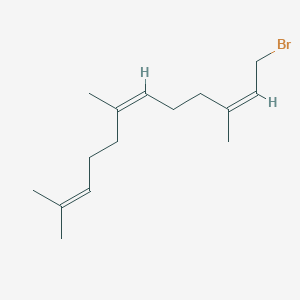
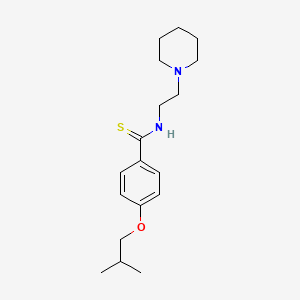
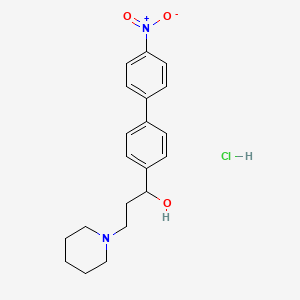
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
